molecular formula C10H17N3 B13232482 4-(4,4-Dimethylcyclohexyl)-2H-1,2,3-triazole

4-(4,4-Dimethylcyclohexyl)-2H-1,2,3-triazole

Cat. No.: B13232482
M. Wt: 179.26 g/mol
InChI Key: HCVUIVQFOXEPDY-UHFFFAOYSA-N
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Description

4-(4,4-Dimethylcyclohexyl)-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen 1,3-dipolar cycloaddition, is often catalyzed by copper (Cu(I)) to yield the triazole ring. The reaction conditions generally include:

    Solvent: Common solvents include water, ethanol, or a mixture of both.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) in the presence of a reducing agent like sodium ascorbate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Dimethylcyclohexyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or the cyclohexyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-(4,4-Dimethylcyclohexyl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound, which lacks the dimethylcyclohexyl group.

    4-(4-Methylcyclohexyl)-2H-1,2,3-triazole: A similar compound with a single methyl group on the cyclohexyl ring.

    4-(4,4-Dimethylcyclohexyl)-1H-1,2,3-triazole: An isomer with the triazole ring in a different tautomeric form.

Uniqueness: 4-(4,4-Dimethylcyclohexyl)-2H-1,2,3-triazole is unique due to the presence of the dimethylcyclohexyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

4-(4,4-dimethylcyclohexyl)-2H-triazole

InChI

InChI=1S/C10H17N3/c1-10(2)5-3-8(4-6-10)9-7-11-13-12-9/h7-8H,3-6H2,1-2H3,(H,11,12,13)

InChI Key

HCVUIVQFOXEPDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=NNN=C2)C

Origin of Product

United States

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